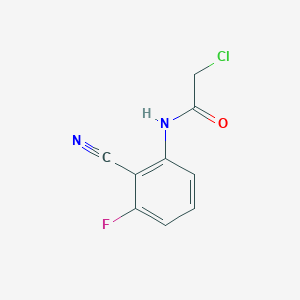

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-cyano-3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-4-9(14)13-8-3-1-2-7(11)6(8)5-12/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQIGKUKBSXIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide typically involves the reaction of 2-cyano-3-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Amide or thioamide derivatives.

Reduction: Amino derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide is a chemical compound with a unique structure including a cyano group, a fluorophenyl moiety, and a chloroacetamide functional group. Its molecular formula is , and it has a molar mass of approximately 212.61 g/mol. The compound has potential applications in pharmaceuticals and agrochemicals because of its diverse biological activities and serves as a versatile intermediate in organic synthesis.

Potential Applications

N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential . Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Such interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Antimicrobial Agent

This compound exhibits potential as an antimicrobial agent. Twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were screened for antimicrobial potential, relying on quantitative structure-activity relationship (QSAR) analysis based on available cheminformatics prediction models and verified through standard antimicrobial testing against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The study confirmed that the biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring, which explains why some molecules were more effective against Gram-negative than Gram-positive bacteria or C. albicans .

Enzyme Inhibitor

This compound has shown inhibitory effects on certain enzymes, which may contribute to its therapeutic properties. It may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Combining the CA inhibitory activity of benzenesulfonamide derivatives with the p38α MAPK inhibitory activity possessed by the imidazole resulted in 1,2,4-trisubstituted imidazolinones .

Anticancer Agent

Compounds with similar structures have been explored for their anticancer activities, suggesting that this compound may also have potential in oncology. Inhibition of hCA IX could be an attractive drug target approach, as such an act strongly suppresses the growth of both primary tumor phases as well as metastasis .

Data Table: Comparison with Related Compounds

This compound shares structural features with several related compounds. The unique combination of functional groups may enhance its reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Contains a chlorophenyl group | Lacks a cyano group; different biological activity |

| 2-chloro-N-(3-fluorophenyl)acetamide | Similar acetamide structure | Does not contain a cyano group; may exhibit different reactivity |

| N-(3-fluorophenyl)acetamide | Simple acetamide without halogens | Lacks both chlorine and cyano groups; likely less reactive |

Mechanism of Action

The mechanism of action of N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the chloroacetamide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (C9H6ClFN2O)

- Substituents: 3-chloro, 4-fluoro, and 2-cyano groups.

- logP : 1.855 (higher lipophilicity than the target compound due to the chloro substituent) .

- Key difference: The meta-chloro substituent increases steric hindrance and alters electronic effects compared to the target’s ortho-cyano group.

2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide (C13H14ClFN2O)

Heterocyclic and Aromatic Modifications

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Pyrazole ring with 4-chlorophenyl and 3-cyano groups.

- Crystal data : Unit cell volume = 1292.7 ų, Z = 4, indicating dense packing due to hydrogen bonding (N–H···O) .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structure: Naphthalene substituent replaces cyano/fluoro groups.

- Dihedral angle : 60.5° between aromatic rings, reducing conjugation and altering π-π stacking interactions .

N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide

- Functional groups: Thienopyrimidinone core with isobutyl and chloro-fluoro substituents.

- Activity: The heterocyclic system enables interactions with enzymes (e.g., HDACs), though the target compound’s cyano group may confer distinct binding profiles .

2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide

Melting Points and Solubility

- N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: Melting point unreported, but similar derivatives (e.g., naphthalene-containing analogs) show high melting points (~421 K) due to hydrogen bonding .

- Target compound : Predicted lower solubility in water (logSw = -2.8992) compared to less lipophilic analogs .

Biological Activity

N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a chloroacetamide moiety substituted with a cyano and a fluorophenyl group. Its chemical structure can be represented as follows:

This structure is significant as the presence of halogen and cyano groups often enhances lipophilicity and biological activity, which are critical factors in drug design.

Antimicrobial Activity

Recent studies have indicated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity based on their substituents. A study evaluating the antimicrobial potential of various N-substituted chloroacetamides found that compounds with halogenated phenyl groups were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antimicrobial Testing Results

| Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | High |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

The data suggests that while this compound shows moderate effectiveness, other derivatives may exhibit higher potency, indicating the significance of structural modifications.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the relationship between chemical structure and biological activity. The studies show that lipophilicity plays a crucial role in the ability of these compounds to penetrate bacterial membranes .

Key Findings from QSAR Studies

- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial efficacy.

- Substituent Positioning : The position of substituents on the phenyl ring significantly influences biological activity.

- Molecular Descriptors : Various molecular descriptors have been identified as predictive markers for antimicrobial activity.

Anticancer Potential

In addition to antimicrobial properties, there is emerging interest in the anticancer potential of chloroacetamides. Research indicates that compounds targeting oncogenic pathways, such as those involving Ras mutations, may benefit from structural analogs like this compound . The ability of this compound to inhibit tumor growth in preclinical models suggests a promising avenue for further investigation.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of several chloroacetamides against bacterial strains. This compound was included in a panel of compounds tested for its ability to inhibit bacterial growth. Results indicated moderate effectiveness against MRSA but limited activity against Gram-negative bacteria like E. coli .

Case Study 2: Anticancer Activity

In vivo studies have shown that compounds similar to this compound can reduce tumor size in murine models with Ras mutations. These findings support the hypothesis that this class of compounds may serve as viable candidates for cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-cyano-3-fluorophenyl)-2-chloroacetamide, and how can purity be validated?

- Methodology : A common approach involves coupling 2-chloroacetyl chloride with 2-cyano-3-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to suppress side reactions . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. For example, the acetamide proton (CH₂Cl) appears as a singlet near δ 4.2 ppm in H NMR, while the cyano group is confirmed via IR absorption at ~2240 cm .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .

- IR : Peaks at 1680–1700 cm (amide C=O) and 2240 cm (C≡N) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 241.0254 (calculated for C₉H₆ClFN₂O) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals bond angles, dihedral angles, and hydrogen-bonding networks. For example, the fluorine atom’s electron-withdrawing effect may reduce the amide N–H bond length to ~0.86 Å, as seen in related acetamides . Packing diagrams can identify π-π interactions between aromatic rings, which influence solubility .

Q. What computational methods predict its pharmacokinetic properties and target interactions?

- Methodology :

- ADME Prediction : SwissADME or ADMETLab2.0 calculate logP (lipophilicity), solubility (ESOL), and CYP450 interactions. The cyano group may reduce BBB permeability .

- Docking Studies : Autodock Vina models interactions with targets like kinases or bacterial enzymes. For example, the chloroacetamide moiety may bind covalently to cysteine residues in enzyme active sites .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogues (e.g., replacing fluorine with chlorine or altering the cyano position) and compare IC₅₀ values in enzymatic assays. For instance, 3-fluoro substitution on the phenyl ring enhances antimicrobial potency by 2-fold compared to 4-fluoro derivatives .

- Electrophilicity Analysis : Hammett constants (σ) quantify substituent effects on the chloroacetamide’s reactivity .

Q. What analytical strategies detect and quantify trace impurities (e.g., genotoxic 2-chloroacetamide)?

- Methodology : LC-MS/MS with a C18 column and MRM mode identifies impurities at ppm levels. Despite structural alerts, 2-chloroacetamide is non-mutagenic in Ames tests and micronucleus assays, as shown in piracetam impurity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.